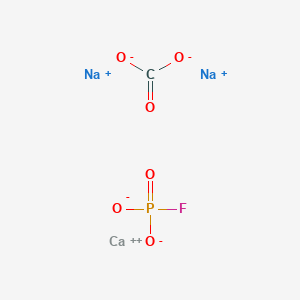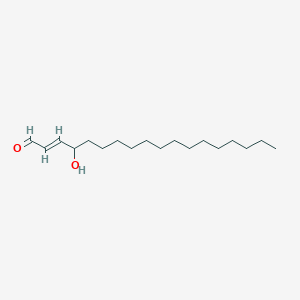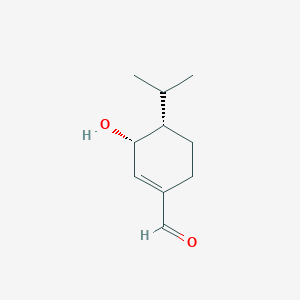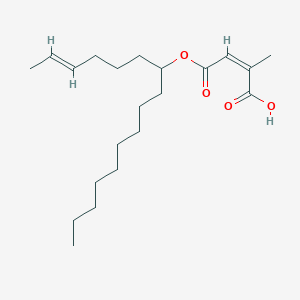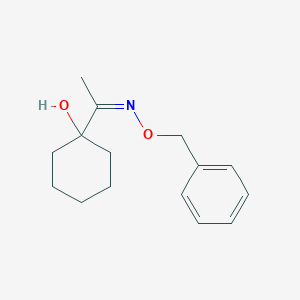
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime, also known as 1-HO-1-HE, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of cyclohexanone and has been shown to exhibit a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime is complex and not fully understood. This compound has been shown to modulate the activity of the NMDA receptor, which is involved in various neurological processes. It has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.
Biochemical and Physiological Effects:
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to exhibit a wide range of biochemical and physiological effects. Some of the effects that have been observed include:
- Modulation of NMDA receptor activity: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to modulate the activity of the NMDA receptor, which is involved in various neurological processes. This compound has been shown to enhance NMDA receptor-mediated synaptic transmission and to improve learning and memory in animal models.
- Inhibition of COX-2 activity: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of inflammatory mediators. This compound has been shown to reduce inflammation and to have potential applications in the treatment of inflammatory diseases.
- Activation of TRPV1 channel: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to activate the TRPV1 channel, which is involved in pain perception. This compound has been shown to have analgesic properties and to have potential applications in the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been well-characterized in terms of its chemical and physical properties. Additionally, 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been extensively studied for its potential applications in scientific research, making it a valuable tool for researchers in various fields.
However, there are also limitations to the use of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime in lab experiments. This compound has been shown to exhibit some toxicity at high doses, which may limit its use in certain experiments. Additionally, the mechanisms of action of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime are complex and not fully understood, which may make it difficult to interpret some experimental results.
Orientations Futures
There are several future directions for 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime research. Some of the areas where further research is needed include:
- Mechanisms of action: Further research is needed to fully understand the mechanisms of action of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime. This will help to identify potential targets for drug development and to improve our understanding of the biochemical and physiological effects of this compound.
- Neurological disorders: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has shown potential for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. Further research is needed to determine the efficacy and safety of this compound for these applications.
- Cancer research: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has shown potential for the development of new cancer therapies. Further research is needed to identify the mechanisms of action of this compound in cancer cells and to determine its efficacy and safety for cancer treatment.
Conclusion:
In conclusion, 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime is a valuable tool for scientific research with potential applications in various fields. This compound has been well-characterized in terms of its chemical and physical properties, and has been extensively studied for its potential biochemical and physiological effects. Further research is needed to fully understand the mechanisms of action of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime and to determine its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime involves the reaction of cyclohexanone with hydroxylamine hydrochloride and sodium acetate. The resulting product is then reacted with benzyl bromide to form 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime. This synthesis method has been well-established and has been used in numerous studies to produce high-quality 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime for scientific research.
Applications De Recherche Scientifique
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the areas where 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been studied include:
- Neuropharmacology: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in various neurological processes. This compound has been used to study the role of the NMDA receptor in learning and memory, as well as in the development of neurological disorders such as Alzheimer's disease and schizophrenia.
- Cancer research: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to exhibit anti-cancer properties, making it a potential candidate for the development of new cancer therapies. This compound has been used to study the mechanisms of cancer cell death and to identify potential targets for anti-cancer drugs.
- Pain research: 1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime has been shown to have analgesic properties, making it a potential candidate for the development of new pain medications. This compound has been used to study the mechanisms of pain perception and to identify potential targets for pain relief.
Propriétés
Numéro CAS |
154874-66-5 |
|---|---|
Nom du produit |
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime |
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
1-[(Z)-C-methyl-N-phenylmethoxycarbonimidoyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H21NO2/c1-13(15(17)10-6-3-7-11-15)16-18-12-14-8-4-2-5-9-14/h2,4-5,8-9,17H,3,6-7,10-12H2,1H3/b16-13- |
Clé InChI |
XFRVZPSPSCYZMI-SSZFMOIBSA-N |
SMILES isomérique |
C/C(=N/OCC1=CC=CC=C1)/C2(CCCCC2)O |
SMILES |
CC(=NOCC1=CC=CC=C1)C2(CCCCC2)O |
SMILES canonique |
CC(=NOCC1=CC=CC=C1)C2(CCCCC2)O |
Synonymes |
1-(1-Hydroxycyclohexyl)ethanone O-(phenylmethyl)oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



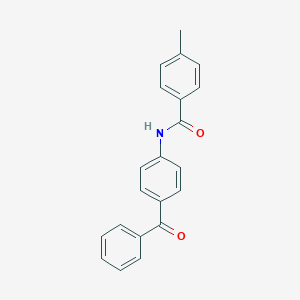

![[(9R,10R)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate](/img/structure/B233150.png)
![(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B233212.png)
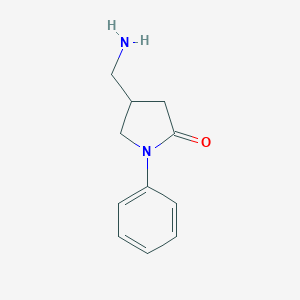
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6S)-5-Hydroxy-6-(hydroxymethyl)-2-[(4S,5'R,7S,8R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]-2,3-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B233225.png)
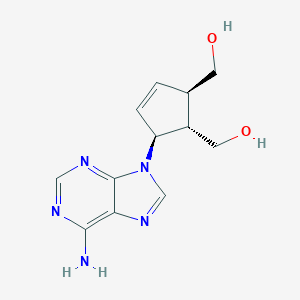
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(10R,12S,14R)-12-hydroxy-17-[(2S,4S,5S)-4-hydroxy-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,6,10,14-pentamethyl-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]-6-(hydroxymethyl)-2-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B233259.png)
![[1(2H),3'-Bipyridine]-3-carboxylic acid, 2-oxo-](/img/structure/B233266.png)
